

# Technical Support Center: Nitropyridine Functionalization

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## Compound of Interest

Compound Name: 3-Bromo-6-methoxy-2-methyl-5-nitropyridine

Cat. No.: B182981

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the functionalization of nitropyridines. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

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## Frequently Asked Questions (FAQs)

### General Questions

Q1: My nitropyridine functionalization reaction is consistently giving low yields. What are the first parameters I should investigate?

A1: Low yields can stem from several factors. A systematic approach is recommended[\[1\]](#):

- Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Optimize these for your specific substrate. Some reactions need higher temperatures to overcome activation energy, while others require lower temperatures to prevent byproduct formation.
- Purity of Starting Materials: Impurities in your nitropyridine, coupling partner, or reagents can interfere with the reaction, leading to side products. Ensure the purity of all materials before starting.
- Catalyst Activity: If using a catalyst, its activity might be compromised. Consider catalyst deactivation and ensure it is fresh or properly activated.
- Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria. Screening various solvents is advisable.

- Atmosphere: For many reactions, especially palladium-catalyzed couplings, maintaining an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and side reactions.

Q2: I'm having difficulty purifying my functionalized nitropyridine product. What are some effective strategies?

A2: Purification of nitropyridine derivatives can be challenging due to their polarity. Common techniques include<sup>[2]</sup>:

- Recrystallization: Often the most effective method for removing isomeric impurities, provided a suitable solvent system can be found.
- Column Chromatography: Silica gel chromatography is widely used. The choice of eluent is critical for good separation. A gradient elution is often necessary.
- Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

## Nucleophilic Aromatic Substitution (SNAr)

Q3: In the SNAr of a dihalonitropyridine, how can I control which halide is substituted?

A3: Regioselectivity in SNAr reactions on dihalonitropyridines is primarily governed by electronics. The nitro group is a powerful electron-withdrawing group that stabilizes the negative charge in the Meisenheimer intermediate.<sup>[3][4]</sup> Nucleophilic attack is favored at the position ortho or para to the nitro group, as this allows for direct resonance delocalization of the negative charge onto the nitro group's oxygen atoms. For example, in 2,4-dichloro-5-nitropyridine, substitution occurs preferentially at the C4 position, which is para to the nitro group.<sup>[3][4][5]</sup>

Q4: My SNAr reaction is sluggish or not proceeding to completion. What should I check?

A4: Several factors can lead to a slow SNAr reaction:

- Nucleophile Strength: The nucleophile may not be strong enough. Consider using a more nucleophilic reagent or adding a base to deprotonate the nucleophile, increasing its

reactivity.

- Leaving Group: While the nitro group activates the ring, the nature of the leaving group still matters. The typical reactivity order for halogens in SNAr is F > Cl > Br > I.
- Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more reactive.
- Temperature: Increasing the reaction temperature can often accelerate the reaction, but monitor for byproduct formation.

## Palladium-Catalyzed Cross-Coupling Reactions

Q5: I am observing significant homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction. How can I minimize this byproduct?

A5: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.<sup>[6]</sup> To minimize it:

- Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. This removes dissolved oxygen which can contribute to the homocoupling pathway.
- Base Selection: The choice and amount of base can influence the rate of transmetalation versus homocoupling.<sup>[1]</sup> Weaker bases or careful stoichiometric control might be beneficial.
- Catalyst System: Using a pre-formed Pd(0) catalyst or ensuring efficient in-situ reduction of a Pd(II) precatalyst can help. Some ligand systems are also more prone to promoting homocoupling than others.
- Boronic Esters: Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid to reduce the rate of protodeboronation and homocoupling.

Q6: Why is my Heck reaction giving a mixture of E/Z isomers or double bond migration?

A6: The stereoselectivity of the Heck reaction is typically high, favoring the E-isomer due to steric factors in the transition state of the  $\beta$ -hydride elimination step. However, issues can arise:

- Isomerization: The palladium-hydride species formed after  $\beta$ -hydride elimination can re-add to the product alkene, leading to isomerization. Adding a base or certain additives can facilitate the reductive elimination of HX and regenerate the Pd(0) catalyst, minimizing this side reaction.
- Reaction Conditions: Ligand choice can influence the regioselectivity of the initial migratory insertion, which can in turn affect the final product distribution. Cationic palladium complexes, often formed with bidentate phosphine ligands, can exhibit different regioselectivity compared to neutral complexes.

## C-H Functionalization

Q7: My Minisci reaction on a nitropyridine is producing a mixture of regioisomers. How can I improve the selectivity?

A7: The Minisci reaction, which involves the addition of a nucleophilic radical to an electron-deficient heterocycle, often yields a mixture of regioisomers.<sup>[7]</sup> Selectivity is influenced by both steric and electronic factors:

- Protonation: The reaction is typically run under acidic conditions to protonate the pyridine nitrogen, further activating the ring. The position of radical attack is directed to the  $\alpha$  (C2/C6) and  $\gamma$  (C4) positions.
- Steric Hindrance: Bulky substituents on the pyridine ring or the incoming radical can direct the addition to the less sterically hindered positions. For instance, a substituent at C2 will favor attack at C4 and C6.
- Blocking Groups: A modern approach to achieve high regioselectivity is the use of a removable blocking group on the nitrogen or adjacent to a specific position to direct the functionalization.<sup>[8]</sup>

Q8: What are common byproducts in Minisci reactions other than regioisomers?

A8: Besides regioisomers, a potential side reaction is acylation, especially when the radical is generated from a carboxylic acid.<sup>[7]</sup> The formation of an acyl radical can compete with the desired alkyl radical formation, leading to the introduction of an acyl group onto the pyridine

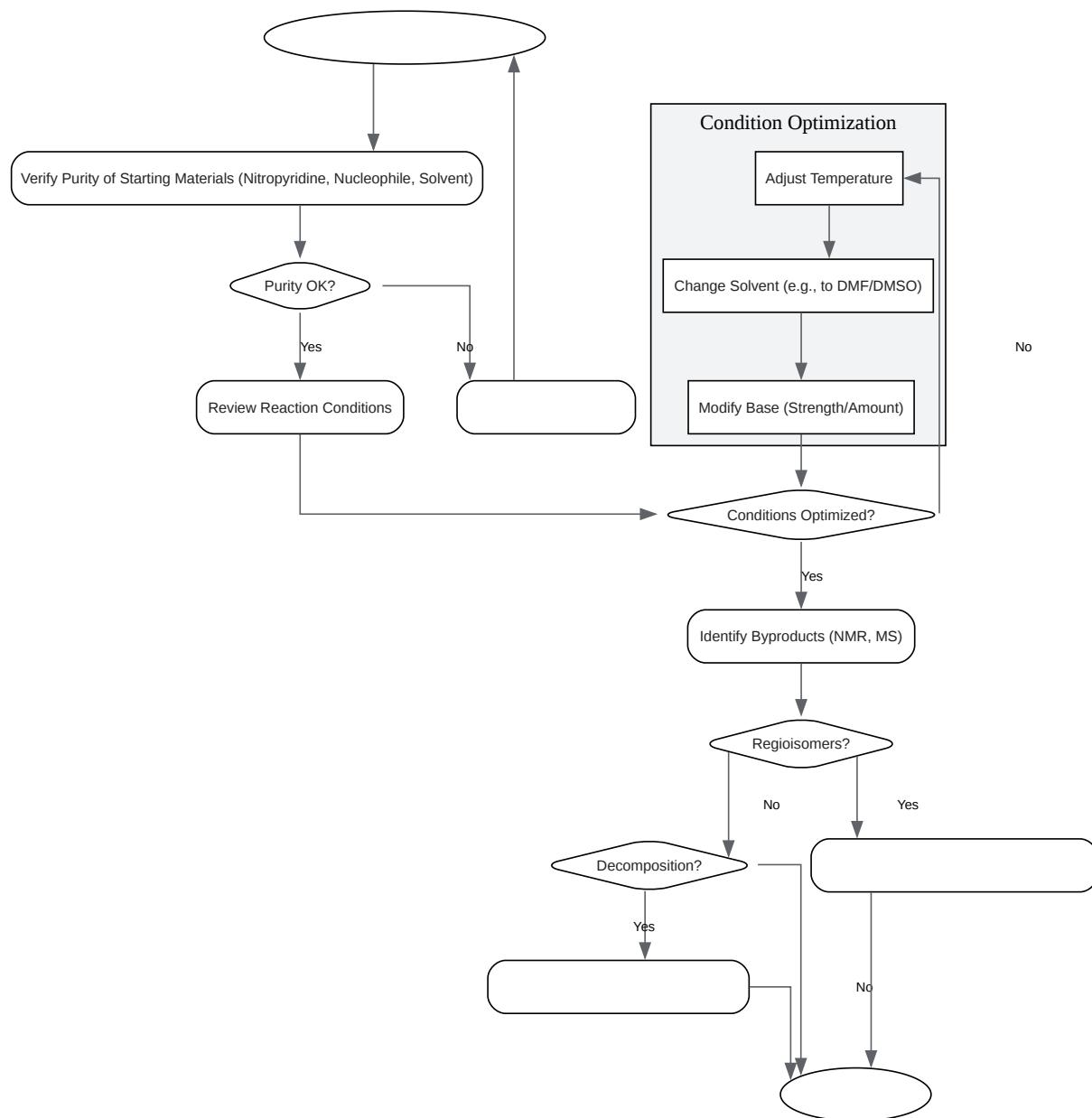
ring. The ratio of alkylation to acylation depends on the specific substrate and reaction conditions.

## Troubleshooting Guides by Reaction Type

### Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

| Problem                        | Possible Cause(s)                                                                                                                                                                 | Suggested Solution(s)                                                                                                                                                                                                                                                                                                                                                                                                                   |
|--------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No or Low Conversion           | <ol style="list-style-type: none"><li>1. Insufficiently activated substrate.</li><li>2. Poor nucleophile.</li><li>3. Inappropriate solvent.</li><li>4. Low temperature.</li></ol> | <ol style="list-style-type: none"><li>1. Ensure the nitro group is ortho/para to the leaving group for maximum activation.</li><li>2. Use a stronger nucleophile or add a non-nucleophilic base (e.g., NaH, K<sub>2</sub>CO<sub>3</sub>) to deprotonate the nucleophile.</li><li>3. Switch to a polar aprotic solvent (DMF, DMSO).</li><li>4. Gradually increase the reaction temperature while monitoring for decomposition.</li></ol> |
| Formation of Multiple Products | <ol style="list-style-type: none"><li>1. Substitution at multiple positions on a poly-halogenated substrate.</li><li>2. Side reaction of the nucleophile.</li></ol>               | <ol style="list-style-type: none"><li>1. Control stoichiometry (use ~1 equivalent of the nucleophile for mono-substitution). Lower the temperature to favor the more reactive site.</li><li>2. Check the stability of the nucleophile under the reaction conditions.</li></ol>                                                                                                                                                          |
| Product Decomposition          | <ol style="list-style-type: none"><li>1. Reaction temperature is too high.</li><li>2. Product is sensitive to the base used.</li></ol>                                            | <ol style="list-style-type: none"><li>1. Reduce the reaction temperature and increase the reaction time.</li><li>2. Use a milder base (e.g., K<sub>2</sub>CO<sub>3</sub> instead of NaH) or a stoichiometric amount of a non-nucleophilic organic base (e.g., triethylamine).</li></ol>                                                                                                                                                 |

## Troubleshooting Workflow for SNAr Reactions

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Troubleshooting workflow for S<sub>N</sub>Ar reactions.

## Troubleshooting Suzuki-Miyaura Coupling

| Problem                                   | Possible Cause(s)                                                                    | Suggested Solution(s)                                                                                                                                                                                                                                                                                                                                                                                                  |
|-------------------------------------------|--------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low or No Product Yield                   | 1. Inactive catalyst. 2. Protodeboronation of boronic acid. 3. Poor transmetalation. | 1. Use a fresh catalyst/ligand. Ensure the reaction is under an inert atmosphere. 2. Use anhydrous solvents. Consider converting the boronic acid to a more stable pinacol ester. 3. The choice of base is crucial. Screen different bases (e.g., K <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub> , Cs <sub>2</sub> CO <sub>3</sub> ). Ensure the base is sufficiently soluble in the reaction medium. |
| Significant Homocoupling of Boronic Acid  | 1. Presence of oxygen. 2. Pd(II) precatalyst reduction is slow or inefficient.       | 1. Thoroughly degas solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas. 2. Use a Pd(0) source directly or add a reducing agent. Some ligand systems are better at facilitating the catalytic cycle.                                                                                                                                                               |
| Formation of Phosphine-Related Byproducts | 1. Ligand degradation or participation in side reactions.                            | 1. This can be an issue with certain arylphosphine ligands, where the aryl group from the phosphine is transferred. Consider using a different class of ligand (e.g., N-heterocyclic carbene (NHC) or different phosphine ligands).                                                                                                                                                                                    |

## Troubleshooting Mizoroki-Heck Reaction

| Problem                                | Possible Cause(s)                                                                         | Suggested Solution(s)                                                                                                                                                                                                                                                                                                                                                          |
|----------------------------------------|-------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low Conversion                         | 1. Catalyst deactivation. 2. Unreactive alkene or aryl halide.                            | 1. Ensure an inert atmosphere. High temperatures can lead to palladium black formation; consider a more stable catalyst system. 2. Electron-deficient alkenes (e.g., acrylates) and electron-rich aryl halides are generally more reactive. For less reactive partners, higher temperatures and more active catalysts (e.g., with bulky, electron-rich ligands) may be needed. |
| Poor Regioselectivity or Isomerization | 1. Re-addition of Pd-H species to the product. 2. Cationic vs. neutral catalytic pathway. | 1. Ensure the base is effective in regenerating the Pd(0) catalyst quickly. 2. The choice of ligand and halide/triflate can influence the dominant catalytic cycle, affecting regioselectivity. Monodentate phosphines often favor the neutral pathway, while bidentate ligands can promote a cationic pathway with different selectivity.                                     |
| Formation of Reduced Arene Byproduct   | 1. The aryl-palladium intermediate is reduced before coupling.                            | 1. This can happen if there is a source of hydride in the reaction. Ensure solvents are pure and dry.                                                                                                                                                                                                                                                                          |

## Troubleshooting Minisci (C-H Alkylation) Reaction

| Problem                          | Possible Cause(s)                                                                                                             | Suggested Solution(s)                                                                                                                                                                                                                                              |
|----------------------------------|-------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Poor Regioselectivity            | 1. Inherent electronic preference for multiple sites (C2/C4/C6). 2. Steric factors are not sufficient to direct the reaction. | 1. Modify the electronic nature of the pyridine ring with other substituents if possible. 2. Use a bulkier radical source. Introduce a sterically demanding (and removable) blocking group at a specific position to direct functionalization. <a href="#">[8]</a> |
| Low Yield                        | 1. Inefficient radical generation. 2. Radical recombination or other side reactions.                                          | 1. Optimize the oxidant (e.g., $(\text{NH}_4)_2\text{S}_2\text{O}_8$ ) and catalyst (e.g., $\text{AgNO}_3$ ) concentrations. 2. Adjust the concentration of reactants. Sometimes higher dilution can disfavor bimolecular radical recombination.                   |
| Formation of Acylation Byproduct | 1. Competitive formation of acyl radical from the carboxylic acid precursor.                                                  | 1. Modify reaction conditions (temperature, solvent) to favor decarboxylation over acyl radical formation. Some radical precursors are less prone to this side reaction.                                                                                           |

## Quantitative Data Summary

The following tables summarize quantitative data on yields and byproduct formation in various nitropyridine functionalization reactions.

Table 1: Regioselectivity in SNAr of 2,4-Dichloro-5-nitropyridine

| Nucleophile      | Solvent      | Temp (°C) | Major Product                                  | Minor Product                                  | Product Ratio (C4:C2) | Ref. |
|------------------|--------------|-----------|------------------------------------------------|------------------------------------------------|-----------------------|------|
| Cyclopentylamine | Acetonitrile | RT        | 4-(Cyclopentylamino)-2-chloro-5-nitropyridin e | 2-(Cyclopentylamino)-4-chloro-5-nitropyridin e | >95:5                 | [4]  |
| Piperidine       | Ethanol      | 40        | 4-(Piperidin-1-yl)-2-chloro-5-nitropyridin e   | 2-(Piperidin-1-yl)-4-chloro-5-nitropyridin e   | High C4 selectivity   | [9]  |
| Sodium Methoxide | Methanol     | RT        | 2-Chloro-4-methoxy-5-nitropyridin e            | 4-Chloro-2-methoxy-5-nitropyridin e            | >98:2                 | [3]  |

Table 2: Byproduct Formation in Suzuki-Miyaura Coupling of Halonitropyridines

| Nitropyridine Substrate | Coupling Partner            | Catalyst/Ligand                            | Base                           | Byproduct Type                   | Approx. Byproduct %            | Ref.                |
|-------------------------|-----------------------------|--------------------------------------------|--------------------------------|----------------------------------|--------------------------------|---------------------|
| 2-Bromo-5-nitropyridine | Phenylboronic acid          | Pd(PPh <sub>3</sub> ) <sub>4</sub>         | K <sub>2</sub> CO <sub>3</sub> | Phenyl-phenyl homocoupling       | 5-15% (O <sub>2</sub> present) | [6]                 |
| 2-Bromo-5-nitropyridine | Phenylboronic acid          | Pd(OAc) <sub>2</sub> / SPhos               | K <sub>3</sub> PO <sub>4</sub> | Protodeboronation (Nitrobenzene) | <5% (anhydrous)                | [10]                |
| 4-Iodo-3-nitropyridine  | 4-Methoxyphenylboronic acid | Pd <sub>2</sub> (dba) <sub>3</sub> / XPhos | CsF                            | Homocoupling                     | <10% (degassed)                | General Observation |

## Detailed Experimental Protocols

### Protocol 1: SNAr of 2-Chloro-5-nitropyridine with an Amine

This protocol describes the selective substitution of the C4-chloride in 2,4-dichloro-5-nitropyridine with an amine nucleophile.[4]

Materials:

- 2,4-Dichloro-5-nitropyridine (1.0 equiv)
- Cyclopentylamine (1.0 equiv)
- Triethylamine (2.0 equiv)
- Anhydrous Acetonitrile (ACN)
- Ethyl acetate, Water, Brine

- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel

Procedure:

- In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyridine (1.0 equiv) in anhydrous ACN.
- In a separate flask, prepare a solution of cyclopentylamine (1.0 equiv) and triethylamine (2.0 equiv) in ACN.
- Slowly add the amine/triethylamine solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature.
- Stir the reaction mixture for 10-30 minutes, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-(cyclopentylamino)-2-chloro-5-nitropyridine.

Experimental Workflow Diagram



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General workflow for a selective C4 amination reaction.

## Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-5-nitropyridine

This protocol is a general starting point for the coupling of a nitropyridyl halide with a boronic acid.

### Materials:

- 2-Bromo-5-nitropyridine (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- $\text{Pd}(\text{OAc})_2$  (0.02 equiv)
- SPhos (0.04 equiv)
- Potassium Phosphate ( $\text{K}_3\text{PO}_4$ ) (2.0 equiv)
- Dioxane and Water (e.g., 4:1 mixture)
- Ethyl acetate, Water, Brine
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel

### Procedure:

- To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-nitropyridine, the arylboronic acid,  $\text{K}_3\text{PO}_4$ ,  $\text{Pd}(\text{OAc})_2$ , and SPhos.
- Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
- Prepare a degassed solvent mixture of dioxane and water (4:1) by bubbling with inert gas for 20-30 minutes.
- Add the degassed solvent to the flask via syringe.

- Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
- After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.
- Purify the crude product by flash column chromatography.

## Protocol 3: Mizoroki-Heck Reaction of 4-Iodo-3-nitropyridine

This protocol describes a typical Heck reaction with a nitropyridine substrate.[\[8\]](#)

### Materials:

- 4-Iodo-3-nitropyridine (1.0 equiv)
- Alkene (e.g., methyl acrylate) (1.5 equiv)
- Palladium(II) Acetate (Pd(OAc)<sub>2</sub>) (0.05 equiv)
- Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>) (2.0 equiv)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate, Water, Brine
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel

### Procedure:

- To a dry Schlenk flask, add 4-iodo-3-nitropyridine, Pd(OAc)<sub>2</sub>, and Na<sub>2</sub>CO<sub>3</sub>.
- Seal the flask and purge with an inert gas (Argon or Nitrogen).
- Add anhydrous DMF followed by the alkene via syringe.

- Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction to room temperature, then dilute with ethyl acetate and water.
- Separate the layers and extract the aqueous layer twice with ethyl acetate.
- Combine the organic layers, wash with brine, dry over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate.
- Purify the crude residue by flash column chromatography.

## Protocol 4: Minisci C-H Alkylation of 3-Nitropyridine

This protocol outlines a decarboxylative Minisci-type alkylation.[\[8\]](#)

### Materials:

- 3-Nitropyridine (1.0 equiv)
- Carboxylic acid (e.g., Adamantane-1-carboxylic acid) (2.0 equiv)
- Ammonium Persulfate ( $(\text{NH}_4)_2\text{S}_2\text{O}_8$ ) (2.0 equiv)
- Silver Nitrate ( $\text{AgNO}_3$ ) (0.2 equiv)
- Dichloroethane (DCE) and Water (1:1 mixture)
- Dichloromethane, 1N NaOH, Brine
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel

### Procedure:

- To a screw-cap tube, add 3-nitropyridine, the carboxylic acid,  $(\text{NH}_4)_2\text{S}_2\text{O}_8$ , and  $\text{AgNO}_3$ .

- Add dichloroethane and water to form a biphasic mixture.
- Seal the tube and stir the mixture at 50-70 °C for 2-4 hours.
- Monitor the reaction by LC-MS for the formation of the product and consumption of the starting material.
- Upon completion, cool the reaction and dilute with dichloromethane.
- Transfer to a separatory funnel and wash with 1N NaOH, then brine.
- Dry the organic phase over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

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